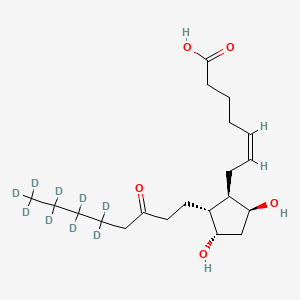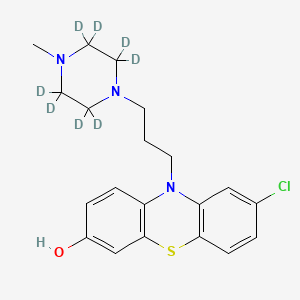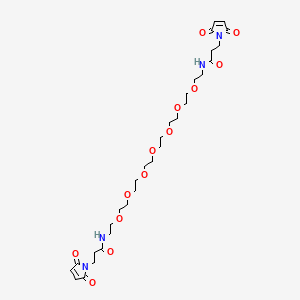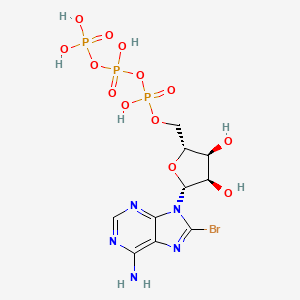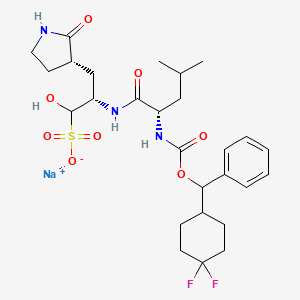
SARS-CoV-2-IN-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-11 is a chemical compound that has garnered significant attention due to its potential applications in combating the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. This compound is part of a broader class of inhibitors designed to target specific proteins and pathways involved in the viral replication process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-11 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of Key Intermediates: This involves the preparation of essential building blocks through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts to form the core structure of this compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
SARS-CoV-2-IN-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
SARS-CoV-2-IN-11 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research to understand the biological pathways and molecular interactions involved in viral replication.
Medicine: Investigated for its potential as a therapeutic agent to inhibit the replication of SARS-CoV-2 and other related viruses.
Industry: Utilized in the development of diagnostic tools and antiviral coatings for surfaces.
作用機序
The mechanism of action of SARS-CoV-2-IN-11 involves its interaction with specific molecular targets within the SARS-CoV-2 virus. It primarily targets the viral protease, an enzyme crucial for the processing of viral polyproteins into functional units necessary for viral replication. By inhibiting this protease, this compound effectively disrupts the viral life cycle, preventing the virus from replicating and spreading .
類似化合物との比較
SARS-CoV-2-IN-11 can be compared with other similar compounds, such as:
Remdesivir: An antiviral drug that targets the viral RNA polymerase.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Lopinavir-Ritonavir: A combination of protease inhibitors used in the treatment of HIV, repurposed for COVID-19 treatment.
Uniqueness
What sets this compound apart is its specific targeting of the SARS-CoV-2 protease, making it highly effective in inhibiting the replication of this particular virus. Its unique structure and mechanism of action provide a distinct advantage over other antiviral agents .
特性
分子式 |
C27H38F2N3NaO8S |
|---|---|
分子量 |
625.7 g/mol |
IUPAC名 |
sodium;(2S)-2-[[(2S)-2-[[(4,4-difluorocyclohexyl)-phenylmethoxy]carbonylamino]-4-methylpentanoyl]amino]-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C27H39F2N3O8S.Na/c1-16(2)14-20(24(34)31-21(25(35)41(37,38)39)15-19-10-13-30-23(19)33)32-26(36)40-22(17-6-4-3-5-7-17)18-8-11-27(28,29)12-9-18;/h3-7,16,18-22,25,35H,8-15H2,1-2H3,(H,30,33)(H,31,34)(H,32,36)(H,37,38,39);/q;+1/p-1/t19-,20-,21-,22?,25?;/m0./s1 |
InChIキー |
DVWOYOSIEJRHKW-UIRZNSHLSA-M |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OC(C2CCC(CC2)(F)F)C3=CC=CC=C3.[Na+] |
正規SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OC(C2CCC(CC2)(F)F)C3=CC=CC=C3.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



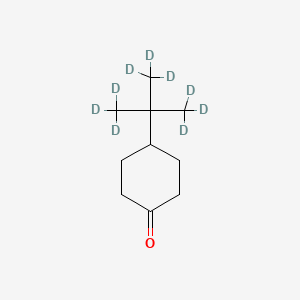
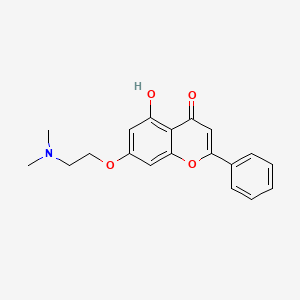
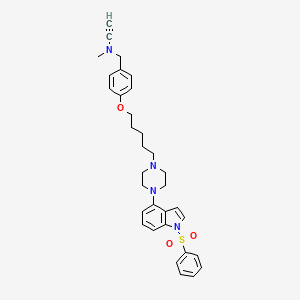
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)




